4-Chloro-2,6-difluorobenzonitrile
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Overview
Description
4-Chloro-2,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol . It is a solid at room temperature and is primarily used in research and industrial applications. This compound is characterized by the presence of a chloro group and two fluoro groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-difluorobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,6-trichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent, followed by reduction with hydrogen in the presence of a palladium catalyst and a tertiary amine . This method ensures high yield and minimal side reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 4-chloro-2,6-difluorobenzylamine.
Oxidation: Formation of 4-chloro-2,6-difluorobenzoic acid.
Scientific Research Applications
4-Chloro-2,6-difluorobenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The chloro and fluoro groups enhance its binding affinity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Similar structure but with two chloro groups instead of fluoro groups.
4-Bromo-2,6-difluorobenzonitrile: Similar structure with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-2,6-difluorobenzonitrile is unique due to the presence of both chloro and fluoro groups, which confer distinct chemical and physical properties. These substituents influence its reactivity and interactions with other molecules, making it valuable in specific applications .
Properties
IUPAC Name |
4-chloro-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNYHMNNQYZWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590645 |
Source
|
Record name | 4-Chloro-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-41-0 |
Source
|
Record name | 4-Chloro-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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